p38 MAP Kinase Inhibition: Direct Comparison of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol Urea Derivative vs. a Phenyl Analog
A urea derivative of 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol was identified as a potent and selective p38 kinase inhibitor in biochemical and cellular assays and demonstrated oral activity in two acute models of cytokine release and a chronic murine model of arthritis [1]. In stark contrast, a structurally distinct pyrazol-5-ol analog, 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-ol, exhibited an IC50 of 100,000 nM against p38alpha, representing a profound >1,000-fold difference in potency [2], underscoring the critical role of the tert-butyl/methyl substitution pattern in achieving meaningful target engagement.
| Evidence Dimension | Inhibitory potency against p38 MAP kinase |
|---|---|
| Target Compound Data | Potent and selective; orally active in murine models (exact Ki/IC50 not disclosed in abstract) |
| Comparator Or Baseline | 4-benzoyl-3-methyl-1-phenyl-1H-pyrazol-5-ol (IC50 = 100,000 nM for p38alpha) |
| Quantified Difference | >1,000-fold potency advantage for the 3-(tert-Butyl)-1-methyl-1H-pyrazol-5-ol-derived urea |
| Conditions | Biochemical and cellular p38 kinase assays; p38alpha inhibition measured by 33P incorporation into myelin basic protein for the comparator. |
Why This Matters
The >1,000-fold potency differential means that analogs of this compound can achieve cellular activity at concentrations where simple phenyl-substituted pyrazol-5-ol derivatives are completely inactive, driving project success in inflammation and oncology programs.
- [1] Dumas, J.; Hatoum-Mokdad, H.; Sibley, R. N.; et al. Synthesis and pharmacological characterization of a potent, orally active p38 kinase inhibitor. Bioorg. Med. Chem. Lett. 2002. View Source
- [2] BindingDB. BDBM15716: (5-Hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)phenylmethanone; IC50 = 1.00E+5 nM for p38alpha MAP kinase (Human). View Source
